molecular formula C6H9F3O5S B1599753 Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate CAS No. 84028-88-6

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate

Cat. No. B1599753
CAS RN: 84028-88-6
M. Wt: 250.2 g/mol
InChI Key: RYSBPHXTNVWICH-BYPYZUCNSA-N
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Description



  • Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is a chiral compound with the chemical formula C<sub>6</sub>H<sub>9</sub>F<sub>3</sub>O<sub>5</sub>S.

  • Synonyms include Ethyl O-trifluoromethanesulfonyl-L-lactate and Ethyl L-lactate 2-O-triflate .

  • It is a colorless liquid with a molecular weight of 250.19 g/mol.





  • Synthesis Analysis



    • Used in the synthesis of tetra-methylated analogs of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTMA) for imaging applications.

    • Also serves as a substrate in the synthesis of α-silylated carboxyl compounds via Cu-catalyzed stereoinvertive nucleophilic silylation of α-triflyloxy esters.





  • Molecular Structure Analysis



    • The linear formula is CH<sub>3</sub>CH(OSO<sub>2</sub>CF<sub>3</sub>)CO<sub>2</sub>C<sub>2</sub>H<sub>5</sub> .

    • The compound has a trifluoromethylsulfonyloxy group attached to the propionate backbone.





  • Chemical Reactions Analysis



    • Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate participates in various reactions, including nucleophilic substitutions and esterifications.





  • Physical And Chemical Properties Analysis



    • Melting Point : Approximately 34°C at 0.005 mmHg .

    • Density : 1.342 g/mL at 25°C .

    • Refractive Index : n20/D 1.374 (lit.).




  • Scientific Research Applications

    • Radical Trifluoromethylation

    • Viscosity Determination of Ionic Liquids

    • Proline Substitutions

      • Results : The results reveal significant factors to consider with the use of CF 3-substituted prolines in NMR labeling and other applications. Furthermore, lipophilicity measurements demonstrate that CF 3 -substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .
    • Trifluoromethyl Ketones (TFMKs)

    • Fluorine Labeling in Peptides and Proteins

      • Results : The results reveal significant factors to consider with the use of CF3-substituted prolines in NMR labeling and other applications. Furthermore, lipophilicity measurements demonstrate that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .
    • Synthesis of Trifluoromethyl Ketones (TFMKs)

    Safety And Hazards



    • Classified as a flammable liquid .

    • Causes severe skin burns and eye damage .

    • May cause respiratory irritation .

    • Handle with caution and use appropriate protective equipment.




  • Future Directions



    • Further research could explore its applications in drug development, catalysis, and materials science.




    Remember to follow safety precautions when handling this compound. 🧪🔬


    properties

    IUPAC Name

    ethyl (2S)-2-(trifluoromethylsulfonyloxy)propanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H9F3O5S/c1-3-13-5(10)4(2)14-15(11,12)6(7,8)9/h4H,3H2,1-2H3/t4-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RYSBPHXTNVWICH-BYPYZUCNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C(C)OS(=O)(=O)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCOC(=O)[C@H](C)OS(=O)(=O)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H9F3O5S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10458790
    Record name Ethyl O-trifluoromethanesulfonyl-L-lactate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10458790
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    250.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate

    CAS RN

    84028-88-6
    Record name Ethyl O-trifluoromethanesulfonyl-L-lactate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10458790
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    To a stirred solution of trifluoromethanesulfonic anhydride (30 mL, 170 mmol) in anhydrous dichloromethane (50 mL) was added drop-wise a solution of 2-hydroxypropanoic acid ethyl ester (20 g, 170 mmol) and pyridine (14 mL) in dichloromethane (50 mL) at 0° C. (Ice bath) over a period of 1 h under nitrogen. The ice bath was then removed and the reaction mixture was stirred for additional 2 h. The inorganic salt was then filtered off and the organic solution was washed with water, dried over sodium sulfate, and evaporated to give desired product as pink colored oil (37.4 g, 88%) which was used as such for the next step. 1HNMR (300 MHz, CDCl3): δ 1.38 (t, J=4.8 Hz, 3H), 1.77 (d, J=4.8 Hz, 3H), 4.32-4.37 (m, 2H) and 5.28 (q, J=6.9 Hz, 1H).
    Quantity
    30 mL
    Type
    reactant
    Reaction Step One
    Quantity
    20 g
    Type
    reactant
    Reaction Step One
    Quantity
    14 mL
    Type
    reactant
    Reaction Step One
    Quantity
    50 mL
    Type
    solvent
    Reaction Step One
    Quantity
    50 mL
    Type
    solvent
    Reaction Step One
    Yield
    88%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate
    Reactant of Route 2
    Reactant of Route 2
    Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate

    Citations

    For This Compound
    6
    Citations
    B Váradi, K Brezovcsik, Z Garda, E Madarasi… - Inorganic Chemistry …, 2023 - pubs.rsc.org
    Targeted molecular imaging is a valuable method in cancer diagnosis. The palette of manganese isotopes provides an excellent opportunity for bimodal imaging, given that it …
    Number of citations: 0 pubs.rsc.org
    A Rousseau, E Richard, I Jeacomine… - Asian Journal of …, 2021 - Wiley Online Library
    Peptidoglycan oligomers constitute precious tools for the biochemical and structural studies of enzymes involved in the bacterial cell wall metabolism. In this study we show that an …
    Number of citations: 2 onlinelibrary.wiley.com
    S Aime, M Botta, Z Garda, BE Kucera, G Tircso… - Inorganic …, 2011 - ACS Publications
    The chemistry of polyamino carboxylates and their use as ligands for Ln 3+ ions is of considerable interest from the point of view of the development of new imaging agents. Of particular …
    Number of citations: 92 pubs.acs.org
    LCR Carvalho, F Queda, CV Almeida… - Asian Journal of …, 2018 - Wiley Online Library
    Herein we report a novel and atom‐economical route towards an advanced intermediate of a synthetically challenging disaccharide of N‐acetylglucosamine (NAG)‐N‐acetylmuramic (…
    Number of citations: 7 onlinelibrary.wiley.com
    F Queda, G Covas, SR Filipe, MMB Marques - Pharmaceuticals, 2020 - mdpi.com
    Peptidoglycan (PGN) is a major constituent of most bacterial cell walls that is recognized as a primary target of the innate immune system. The availability of pure PGN molecules has …
    Number of citations: 2 www.mdpi.com
    P Dallabernardina, V Benazzi, JD Laman… - Organic & …, 2021 - pubs.rsc.org
    We report the automated glycan assembly (AGA) of different oligosaccharide fragments of the bacterial peptidoglycan (PGN) backbone. Iterative addition on a solid support of an acetyl …
    Number of citations: 3 pubs.rsc.org

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